molecular formula C18H18FN3O2 B11225298 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B11225298
M. Wt: 327.4 g/mol
InChI Key: DUIUTHXXKKZVQM-UHFFFAOYSA-N
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Description

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorinated carbazole moiety linked to an oxazole ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the carbazole and oxazole intermediates. The fluorinated carbazole can be synthesized through a series of reactions, including halogenation and cyclization. The oxazole ring is then formed through a cyclization reaction involving appropriate precursors. The final step involves coupling the carbazole and oxazole intermediates under specific reaction conditions, such as the use of coupling agents and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, industrial methods may focus on scaling up the reaction while maintaining stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide

Uniqueness

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to its combined fluorinated carbazole and oxazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H18FN3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H18FN3O2/c1-9-16(10(2)24-22-9)18(23)21-15-5-3-4-12-13-8-11(19)6-7-14(13)20-17(12)15/h6-8,15,20H,3-5H2,1-2H3,(H,21,23)

InChI Key

DUIUTHXXKKZVQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)F

Origin of Product

United States

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